N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-9-3-1-7-13(15)19(24)22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)25-20/h1-12H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYDDHZIWZUIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with o-Nitrobenzaldehyde
A widely reported method for benzothiazole formation involves the cyclocondensation of 2-aminothiophenol with carbonyl compounds. For Fragment A:
Reaction Scheme:
$$
\text{2-Aminothiophenol} + \text{o-Nitrobenzaldehyde} \xrightarrow[\text{Oxidizing Agent}]{\text{EtOH, reflux}} \text{2-(2-Nitrophenyl)-1,3-benzothiazole} \xrightarrow[\text{Reduction}]{\text{H}_2/\text{Pd-C}} \text{2-(1,3-Benzothiazol-2-yl)aniline}
$$
Key Parameters:
- Oxidizing Agent: Iodine (0.5 equiv) in ethanol at 80°C for 8 hours achieves 78% yield of the nitro intermediate.
- Reduction Conditions: Hydrogenation at 40 psi H₂ with 10% Pd/C in ethanol quantitatively reduces the nitro group to an amine.
Challenges:
- Over-oxidation risks during cyclocondensation require strict temperature control.
- Residual catalyst removal post-hydrogenation necessitates careful filtration.
Alternative Route via Ullmann Coupling
For substrates with pre-existing halogen substituents:
Reaction Scheme:
$$
\text{2-Bromoaniline} + \text{1,3-Benzothiazole-2-boronic acid} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{K}2\text{CO}3, \text{DME/H}_2\text{O}} \text{2-(1,3-Benzothiazol-2-yl)aniline}
$$
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 72% → 89% |
| Solvent Ratio | DME:H₂O (4:1) | Optimal mixing |
| Reaction Time | 12 hours at 90°C | Complete conversion |
Advantages:
- Avoids nitro group handling.
- Compatible with electron-deficient aryl halides.
Activation of 2-Bromobenzoic Acid (Fragment B)
Acid Chloride Preparation
Protocol:
- React 2-bromobenzoic acid (1.0 equiv) with thionyl chloride (2.5 equiv) in anhydrous DCM.
- Reflux for 3 hours under N₂ atmosphere.
- Remove excess SOCl₂ by rotary evaporation.
Yield: 95–98% (colorless liquid, stored under argon).
Critical Controls:
- Moisture exclusion prevents hydrolysis.
- Gas evolution requires proper venting.
Amide Coupling Strategies
Schotten-Baumann Reaction
Procedure:
- Dissolve 2-(1,3-benzothiazol-2-yl)aniline (1.0 equiv) in 10% NaOH(aq).
- Add 2-bromobenzoyl chloride (1.2 equiv) in DCM dropwise at 0°C.
- Stir vigorously for 2 hours.
Workup:
- Separate organic layer, wash with 1M HCl (2×) and brine.
- Dry over MgSO₄, concentrate, recrystallize from EtOH/H₂O.
Yield: 68% (white crystalline solid).
Analytical Data:
Coupling Reagent-Mediated Synthesis
Reagents:
- HATU (1.5 equiv)
- DIPEA (3.0 equiv)
- Anhydrous DMF
Procedure:
- Activate 2-bromobenzoic acid (1.0 equiv) with HATU/DIPEA for 10 min.
- Add Fragment A (1.0 equiv), stir at RT for 6 hours.
Yield Comparison:
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 83 |
| EDCI/HOBt | CH₂Cl₂ | 0→25 | 71 |
| DCC | THF | 40 | 65 |
Advantages:
- Higher yields under milder conditions.
- Reduced epimerization risk.
Crystallization and Polymorphism Control
Recrystallization Solvent Screening:
| Solvent System | Crystal Habit | Purity (%) |
|---|---|---|
| Ethanol/Water (7:3) | Needles | 99.5 |
| Acetonitrile | Prisms | 98.7 |
| Toluene/Hexane (1:1) | Plates | 97.9 |
X-ray Crystallography Data (Ethanol/Water):
- Space Group: P2₁/c
- Dihedral Angle: 82.3° between benzothiazole and bromophenyl planes.
- H-bonding: N–H⋯O=C (2.89 Å) stabilizes crystal packing.
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Reactor Design:
- Fragment A Production: Packed-bed reactor with immobilized Pd catalyst for Ullmann coupling.
- Amide Formation: Micro-mixer followed by tubular reactor for rapid mixing.
Economic Metrics:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 50 kg | 300 kg |
| Yield Improvement | 72% | 88% |
| Waste Reduction | 35% | 62% |
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Positional Isomers
- N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide (CAS: 307326-15-4)
- Key Difference : Benzothiazole is attached at the 3-position of the phenyl ring instead of the 2-position.
- Properties : Molecular weight = 409.3 g/mol, XLogP3 = 5.6, TPSA = 70.2 Ų.
- Implications : Positional isomerism may alter steric interactions and hydrogen bonding, affecting binding affinity in biological targets .
Substituent Variations on the Benzamide Ring
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS: 307326-06-3)
- Key Difference : Replaces bromine with a butoxy group at the 4-position.
- Properties : Molecular weight = 402.5 g/mol, XLogP3 = 6.1, TPSA = 79.5 Ų.
- Implications : The butoxy group increases lipophilicity (higher XLogP3) but reduces solubility due to the bulky alkoxy chain. The higher TPSA suggests enhanced hydrogen bonding capacity .
- N-(1,3-Benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS: 556787-27-0) Key Difference: Substitutes bromine with a sulfamoyl group. Properties: Molecular weight = 431.5 g/mol.
Core Heterocycle Modifications
- N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide (CAS: 301228-29-5) Key Difference: Replaces benzothiazole with benzimidazole and adds an ethyl linker. Properties: Molecular weight = 344.21 g/mol. The ethyl linker increases flexibility, which may affect conformational stability .
Substituents on the Benzothiazole Ring
- N-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}benzamide (BTC-h) Key Difference: Introduces a methyl group at the 6-position of benzothiazole. Implications: Methyl groups enhance steric bulk and electron-donating effects, improving activity against Gram-positive bacteria but reducing efficacy against Gram-negative strains .
- N-{2-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}benzamide (BTC-p) Key Difference: Chlorine substituent at the 6-position. Implications: Chlorine’s electron-withdrawing nature increases acidity and may enhance interactions with bacterial enzymes .
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Rotatable Bonds | Key Substituent |
|---|---|---|---|---|---|
| Target Compound (2-bromo) | 409.3 | 5.6 | 70.2 | 3 | Br at benzamide 2-position |
| 3-Benzothiazole Isomer | 409.3 | 5.6 | 70.2 | 3 | Br at benzamide 2-position |
| 4-Butoxy Analog | 402.5 | 6.1 | 79.5 | 7 | OBut at benzamide 4-position |
| Sulfamoyl Analog | 431.5 | N/A | N/A | N/A | SO2NMePh at benzamide 4-position |
| Benzimidazole Derivative | 344.21 | N/A | N/A | N/A | Benzimidazole core |
Structural and Crystallographic Insights
- Crystallography Tools : SHELX and ORTEP-3 () are critical for analyzing molecular conformations. The bromine atom’s heavy atom effect aids in X-ray diffraction studies.
- Hydrogen Bonding : Benzothiazole’s nitrogen and amide groups participate in hydrogen bonds, influencing crystal packing (e.g., TPSA = 70.2 Ų in the target compound) .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide is a synthetic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following molecular formula: , with a molecular weight of approximately 404.29 g/mol. The synthesis typically involves the reaction of 2-aminobenzothiazole with 2-bromobenzoyl chloride in the presence of a base like triethylamine, under reflux conditions in an organic solvent such as dichloromethane.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus. In vitro studies have shown that the compound effectively inhibits bacterial growth after a 24-hour exposure period.
Table 1: Antimicrobial Efficacy Against Staphylococcus aureus
| Compound Name | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 50 | 18 |
| Control (Ciprofloxacin) | 50 | 25 |
2. Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer potential. This compound is being evaluated for its effectiveness against various cancer cell lines. A study indicated that compounds with similar structures demonstrated significant cytotoxicity against leukemia cells .
Case Study: Antileukemic Activity
In a series of experiments evaluating benzothiazole derivatives, this compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting potential as an antileukemic agent .
3. Anti-inflammatory and Antidiabetic Effects
The compound has also shown promise in anti-inflammatory and antidiabetic applications. Research indicates that benzothiazole derivatives can inhibit enzymes such as α-amylase, which is crucial for carbohydrate metabolism. One study reported that similar compounds achieved up to 87.5% inhibition at specific concentrations .
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics similar to other benzothiazole derivatives. The mechanism of action primarily involves the interaction with bacterial cell membranes and inhibition of key metabolic enzymes in target organisms.
Future Directions and Applications
Given its diverse biological activities, further research is warranted to explore the full therapeutic potential of this compound. Potential applications include:
- Development of New Antibiotics: With rising antibiotic resistance, this compound could serve as a lead for new antimicrobial agents.
- Cancer Treatment: Continued investigation into its cytotoxic effects on various cancer types may yield new treatment options.
- Metabolic Disorders: Its role in inhibiting α-amylase opens avenues for managing diabetes through dietary interventions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
